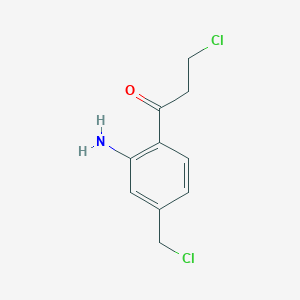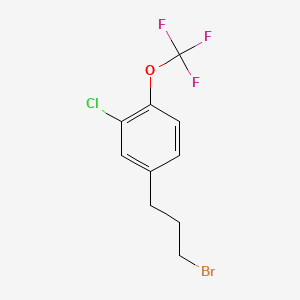
1-(3-Bromopropyl)-3-chloro-4-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-3-chloro-4-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes bromine, chlorine, and trifluoromethoxy functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-chloro-4-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzene derivative followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromopropyl)-3-chloro-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce corresponding alcohols or ketones.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-3-chloro-4-(trifluoromethoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific molecular pathways.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-3-chloro-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of bromine, chlorine, and trifluoromethoxy groups allows it to form strong interactions with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
- 1-Bromo-3,5-bis(trifluoromethyl)benzene
- 1-Bromo-2-(trifluoromethoxy)benzene
Uniqueness
1-(3-Bromopropyl)-3-chloro-4-(trifluoromethoxy)benzene is unique due to the combination of bromine, chlorine, and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form specific interactions with molecular targets. These properties make it valuable for applications that require precise control over molecular interactions and reactivity.
Eigenschaften
Molekularformel |
C10H9BrClF3O |
|---|---|
Molekulargewicht |
317.53 g/mol |
IUPAC-Name |
4-(3-bromopropyl)-2-chloro-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrClF3O/c11-5-1-2-7-3-4-9(8(12)6-7)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
NOZMTJJPFGRMCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCCBr)Cl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


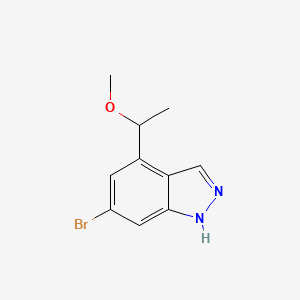

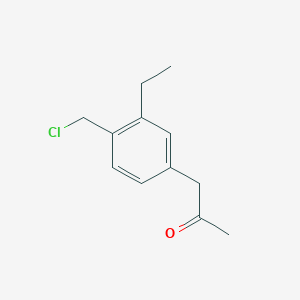

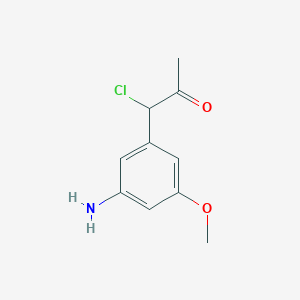

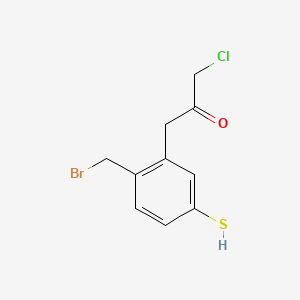
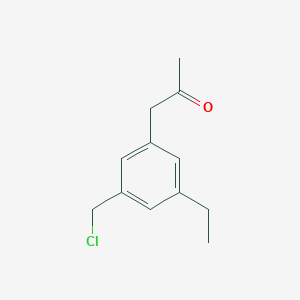
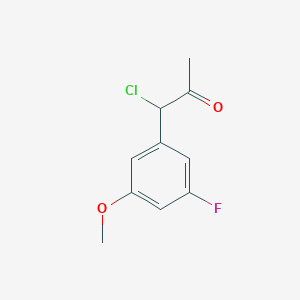

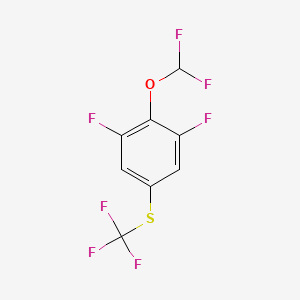
![1-[4-(Hydroxymethyl)cyclohexyl]ethanone](/img/structure/B14051395.png)
